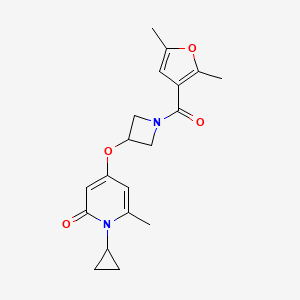

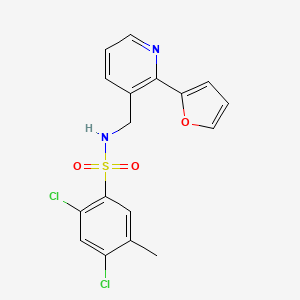

N-(2-adamantyl)-1-(4-bromophenyl)methanimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the synthesis of N-(2-adamantyl)-1-(4-bromophenyl)methanimine is not explicitly detailed in the provided papers, the synthesis of similar adamantane derivatives can be found. For instance, the photochemical reaction of N-(1-adamantyl)phthalimide leads to a novel hexacyclic benzazepine derivative, which is a process involving excited-state intramolecular gamma-hydrogen-transfer reactions . This suggests that the synthesis of adamantane derivatives can involve complex photochemical processes.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their cage-like framework, which can be confirmed by spectroscopic methods and X-ray analysis . The structure of the related compound N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was determined using X-ray diffraction, showcasing a monoclinic system with specific geometric parameters . This indicates that adamantane derivatives can have well-defined crystalline structures, which can be analyzed using advanced techniques like X-ray diffraction.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of N-(2-adamantyl)-1-(4-bromophenyl)methanimine. However, the photochemical synthesis of related compounds suggests that adamantane derivatives can undergo complex reactions, including intramolecular hydrogen-transfer . Additionally, the presence of functional groups such as bromine in the related compounds indicates potential reactivity for substitution or coupling reactions, which could be relevant for N-(2-adamantyl)-1-(4-bromophenyl)methanimine.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can be inferred from the related compounds discussed in the papers. For example, the crystal of a related compound is described with specific space group parameters, volume, and density, indicating that adamantane derivatives can form stable crystalline structures with measurable physical properties . The weak hydrogen bonds among molecules contribute to the three-dimensional stacking of the molecule, which could be a common feature among adamantane derivatives, including N-(2-adamantyl)-1-(4-bromophenyl)methanimine.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- N-(2-adamantyl)-1-(4-bromophenyl)methanimine derivatives have been synthesized through Suzuki cross-coupling reactions. These derivatives display a variety of electron-donating and withdrawing functional groups, well-tolerated in reaction conditions. Structural properties of these molecules have been explored using Density Functional Theory (DFT), highlighting their reactivity and potential sites for further chemical interactions (Rizwan et al., 2018).

Structural Analysis and Isomorphism

- The crystal structures of imidazole-4-imines, closely related to N-(2-adamantyl)-1-(4-bromophenyl)methanimine, have been studied. These compounds exhibit significant isomorphism and crystallize in the triclinic space group. Their structures contain symmetry-independent but conformationally similar molecules, providing insights into weak specific intermolecular interactions like C–H⋯N hydrogen bonds and π–π interactions (Skrzypiec et al., 2012).

Reactivity and Synthetic Utility

- Research on monomeric arylpalladium halide complexes containing derivatives of N-(2-adamantyl)-1-(4-bromophenyl)methanimine reveals insights into their stabilization by agostic interactions. These complexes demonstrate potential in palladium-catalyzed cross-coupling reactions, showcasing the synthetic utility of these compounds in creating various organic products (Stambuli et al., 2002).

Photochemical Applications

- Studies on hydroxymethylphenols substituted with 2-hydroxy-2-adamantyl moiety, related to N-(2-adamantyl)-1-(4-bromophenyl)methanimine, have shown their capability in undergoing photochemical reactions. This research provides insights into the formation and chemistry of long-lived adamantylidene-quinone methides, important for understanding the photochemical properties of related compounds (Basarić et al., 2010).

Applications in Polymer Science

- N-(2-adamantyl)-1-(4-bromophenyl)methanimine derivatives have been utilized in the synthesis of copolymers with methyl methacrylate and styrene. These studies provide insights into copolymer compositions, reactivity ratios, and the effects of copolymer composition on thermal stability and glass transition temperatures (Mathias et al., 2001).

Propiedades

IUPAC Name |

N-(2-adamantyl)-1-(4-bromophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN/c18-16-3-1-11(2-4-16)10-19-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,10,12-15,17H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVFMAXEXMZJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N=CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-adamantyl)-1-(4-bromophenyl)methanimine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)

![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)

![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)

![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3003312.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)